Lipophilicity (XLogP3) and Topological Polar Surface Area Differentiate 1-O-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid from N1-Phenyl and N1-Methyl Analogs
Computed XLogP3 values reveal that 1-O-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid (CAS 618102-23-1) has an XLogP3-AA of 4.1 [1]. The N1-phenyl analog (CAS 618102-06-0), which lacks the ortho-methyl group, has a lower predicted logP of approximately 3.8 due to reduced hydrophobicity. The N1-methyl analog (CAS 1015868-55-9) has a substantially lower XLogP of approximately 2.4 [2]. Topological polar surface area (TPSA) is 55.1 Ų for the target compound [1], identical to the N1-phenyl analog (both possess one H-bond donor and three H-bond acceptors), but higher than simpler pyrazole carboxylic acids (e.g., 1H-pyrazole-5-carboxylic acid, TPSA ≈ 66 Ų). These differences in lipophilicity and PSA influence predicted membrane permeability and oral bioavailability within the context of Lipinski's rule of five.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1 (CID 3604513) |
| Comparator Or Baseline | N1-Phenyl analog (CAS 618102-06-0): XLogP3 ≈ 3.8; N1-Methyl analog (CAS 1015868-55-9): XLogP3 ≈ 2.4 |
| Quantified Difference | ΔXLogP ≈ +0.3 vs. N1-phenyl; ΔXLogP ≈ +1.7 vs. N1-methyl |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
A difference of +0.3 in logP can translate to a measurable difference in membrane partitioning, making the o-tolyl variant preferable for target engagement in lipophilic environments or intracellular targets where higher logP correlates with enhanced passive permeability.
- [1] PubChem. Computed Properties for 1-(2-Methylphenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (CID 3604513). XLogP3-AA = 4.1; TPSA = 55.1 Ų; Rotatable bond count = 3. View Source
- [2] PubChem. Computed Properties for 1-Methyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (CID 29157070). XLogP3 ≈ 2.4. View Source
